Cas no 1818-08-2 (Phenol,4-(1-methylheptyl)-)

Phenol,4-(1-methylheptyl)- structure
Product name:Phenol,4-(1-methylheptyl)-
Phenol,4-(1-methylheptyl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4-(1-methylheptyl)-
- 4-octan-2-ylphenol
- p-(1-methylheptyl)phenol
- 4-(octan-2-yl)phenol
- EINECS 248-759-9
- EINECS 217-332-9
- 27985-70-2
- EINECS 248-330-6
- Phenol,4-sec-octyl-(9ci)
- 27214-47-7
- DTXSID90939471
- NS00007187
- Phenol, (1-methylheptyl)-
- p-s-octylphenol
- 1818-08-2
- p-sec-Octylphenol
- SCHEMBL4410688
-
- Inchi: InChI=1S/C14H22O/c1-3-4-5-6-7-12(2)13-8-10-14(15)11-9-13/h8-12,15H,3-7H2,1-2H3
- InChI Key: DJQPEGRPSMOYLI-UHFFFAOYSA-N
- SMILES: CC(C1C=CC(O)=CC=1)CCCCCC
Computed Properties
- Exact Mass: 206.16716
- Monoisotopic Mass: 206.167065321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
Phenol,4-(1-methylheptyl)- Related Literature
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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S. Ahmed Chem. Commun., 2009, 6421-6423
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
1818-08-2 (Phenol,4-(1-methylheptyl)-) Related Products
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- 75520-41-1(Acetyl Coenzyme A Trilithium Salt)
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- 81936-33-6(4-(trans-4-Propylcyclohexyl)phenol)
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- 2418662-61-8((9H-fluoren-9-yl)methyl N-(5-amino-3-iodo-2,4-dimethylphenyl)methylcarbamate)
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